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Compound of Interest

Compound Name: 4-Aminoquinoline-7-carbonitrile

Cat. No.: B172000 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and predicted

physicochemical properties of 4-Aminoquinoline-7-carbonitrile, a heterocyclic compound of

interest in medicinal chemistry. Due to the limited availability of direct experimental data for this

specific derivative, this document combines reported information on closely related 4-

aminoquinoline analogs with established experimental and computational methodologies to

offer a robust resource for researchers.

Core Physicochemical Data
The quantitative physicochemical properties of 4-Aminoquinoline-7-carbonitrile are

summarized in the table below. It is important to note that where direct experimental values are

unavailable, predicted data from computational models or extrapolated data from similar

structures, such as 4-amino-7-chloroquinoline, are provided for guidance.
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Property Value Source/Method

Molecular Formula C₁₀H₇N₃ ---

Molecular Weight 169.18 g/mol Calculated

Melting Point Not available
Experimental determination

required.

Boiling Point Not available
Experimental determination

required.

pKa Estimated ~8.0-9.0

Based on related 4-

aminoquinoline compounds.

The quinoline nitrogen is the

primary basic center.

logP Predicted ~1.5-2.5

Computational prediction (e.g.,

XLogP3). Indicates moderate

lipophilicity.

Aqueous Solubility Predicted to be low

The nitrile group may slightly

improve solubility compared to

the 7-chloro analog.[1]

Experimental Protocols
Detailed methodologies for determining the key physicochemical properties of 4-
Aminoquinoline-7-carbonitrile are outlined below. These protocols are standard methods

widely used in the pharmaceutical sciences.

Synthesis of 4-Aminoquinoline-7-carbonitrile
A plausible synthetic route to 4-Aminoquinoline-7-carbonitrile involves the nucleophilic

aromatic substitution (SNAr) of a suitable precursor, such as 4-chloroquinoline-7-carbonitrile,

with an amino source.

Materials:

4-chloroquinoline-7-carbonitrile
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Ammonia source (e.g., aqueous ammonia, ammonium chloride/base)

Solvent (e.g., N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO))

Base (e.g., Potassium carbonate, Triethylamine) if using an ammonium salt

Ethyl acetate

Brine solution

Anhydrous sodium sulfate

Silica gel for column chromatography

Procedure:

In a round-bottom flask, dissolve 4-chloroquinoline-7-carbonitrile in the chosen solvent.

Add the ammonia source in excess. If using an ammonium salt, add a suitable base.

Heat the reaction mixture under reflux for several hours, monitoring the reaction progress by

thin-layer chromatography (TLC).

Once the reaction is complete, cool the mixture to room temperature.

Pour the reaction mixture into water and extract the product with ethyl acetate.

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

Concentrate the filtrate under reduced pressure to obtain the crude product.

Purify the crude product by column chromatography on silica gel to yield pure 4-
Aminoquinoline-7-carbonitrile.

Determination of pKa by UV-Vis Spectrophotometry
The acid dissociation constant (pKa) can be determined by monitoring the change in UV-Vis

absorbance of the compound at different pH values.
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Materials:

4-Aminoquinoline-7-carbonitrile

A series of buffer solutions with known pH values (e.g., phosphate, borate buffers)

UV-Vis spectrophotometer

Quartz cuvettes

pH meter

Procedure:

Prepare a stock solution of 4-Aminoquinoline-7-carbonitrile in a suitable solvent (e.g.,

methanol or DMSO).

For each pH measurement, add a small aliquot of the stock solution to a cuvette containing a

buffer of known pH, ensuring the final concentration is appropriate for absorbance

measurement.

Record the UV-Vis spectrum of the solution from approximately 200 to 400 nm.

Repeat this process for the entire range of buffer solutions.

Identify an analytical wavelength where the absorbance of the protonated and neutral

species differs significantly.

Plot the absorbance at the analytical wavelength against the pH.

The pKa can be determined from the inflection point of the resulting sigmoidal curve, often

calculated using the Henderson-Hasselbalch equation.

Determination of logP by Shake-Flask Method
The partition coefficient (logP) between n-octanol and water provides a measure of a

compound's lipophilicity.

Materials:
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4-Aminoquinoline-7-carbonitrile

n-Octanol (pre-saturated with water)

Water (pre-saturated with n-octanol)

Centrifuge

UV-Vis spectrophotometer or HPLC for concentration analysis

Procedure:

Prepare a stock solution of 4-Aminoquinoline-7-carbonitrile in either water or n-octanol.

Add a known volume of the stock solution to a flask containing known volumes of both n-

octanol and water.

Shake the flask vigorously for a set period (e.g., 1-2 hours) to allow for partitioning between

the two phases.

Allow the two phases to separate. If necessary, centrifuge the mixture to ensure complete

separation.

Carefully withdraw a sample from each phase.

Determine the concentration of the compound in both the n-octanol and water phases using

a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).

Calculate the partition coefficient, P, as the ratio of the concentration in the organic phase to

the concentration in the aqueous phase.

The logP is the base-10 logarithm of P.

Determination of Aqueous Solubility
The kinetic or thermodynamic solubility in aqueous buffer can be determined to assess the

compound's dissolution characteristics.

Materials:
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4-Aminoquinoline-7-carbonitrile (solid)

Aqueous buffer (e.g., phosphate-buffered saline, pH 7.4)

DMSO (for kinetic solubility)

Shaker or vortex mixer

Filtration device (e.g., syringe filter)

HPLC or UV-Vis spectrophotometer for quantification

Procedure (Thermodynamic Solubility):

Add an excess amount of solid 4-Aminoquinoline-7-carbonitrile to a vial containing the

aqueous buffer.

Seal the vial and agitate the mixture at a constant temperature for an extended period (e.g.,

24-48 hours) to ensure equilibrium is reached.

After equilibration, allow any undissolved solid to settle.

Filter the supernatant to remove any remaining solid particles.

Quantify the concentration of the dissolved compound in the filtrate using a calibrated

analytical method. This concentration represents the thermodynamic solubility.

Signaling Pathways and Biological Activity
The biological activity of 4-aminoquinoline derivatives is most extensively studied in the context

of malaria. The primary mechanism of action for compounds like chloroquine (4-amino-7-

chloroquinoline) is the inhibition of hemozoin formation in the parasite's digestive vacuole. It is

plausible that 4-Aminoquinoline-7-carbonitrile shares this mechanism.

Additionally, some 4-amino-7-chloroquinoline derivatives have been identified as agonists of

the nuclear receptor NR4A2, which is a potential therapeutic target for Parkinson's disease.[2]

Whether 4-Aminoquinoline-7-carbonitrile also exhibits this activity requires further

investigation.
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Visualizations
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Caption: Synthetic workflow for 4-Aminoquinoline-7-carbonitrile.
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Caption: Proposed mechanism of action in malaria.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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